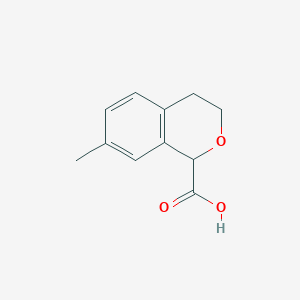

7-Methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid

Description

7-Methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid (CAS 1600456-28-7) is a substituted benzopyran derivative with a methyl group at position 7 and a carboxylic acid moiety at position 1. Its molecular formula is C₁₁H₁₀O₄, and it has a molecular weight of 206.19 g/mol .

Properties

Molecular Formula |

C11H12O3 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

7-methyl-3,4-dihydro-1H-isochromene-1-carboxylic acid |

InChI |

InChI=1S/C11H12O3/c1-7-2-3-8-4-5-14-10(11(12)13)9(8)6-7/h2-3,6,10H,4-5H2,1H3,(H,12,13) |

InChI Key |

VHRYDCBSDWJPQK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(CCOC2C(=O)O)C=C1 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The predominant industrial and laboratory synthesis of 3,4-dihydro-1H-2-benzopyran-1-carboxylic acid derivatives, including the 7-methyl substituted variant, involves two main steps:

Formation of an Intermediate via Phenol and γ-Butyrolactone Reaction under Basic Conditions

A phenol compound (with the methyl substituent at the 7-position) is reacted with γ-butyrolactone in the presence of an alkali base (e.g., sodium hydroxide or potassium hydroxide). This step yields a hydroxy intermediate through nucleophilic attack and ring opening of the lactone.Acid-Catalyzed Ring Closure to Form the Benzopyran Carboxylic Acid

The intermediate is then subjected to acid catalysis to induce intramolecular cyclization, closing the pyran ring and forming the target benzopyran-1-carboxylic acid compound.

This two-step approach is valued for its simplicity, efficiency, and suitability for large-scale production.

Detailed Example: Preparation of 7-Methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid

A patent (CN108148032B) outlines a specific procedure for synthesizing 7-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid with the following key steps:

| Step | Procedure | Conditions | Yield |

|---|---|---|---|

| 1 | React 7-methylphenol with γ-butyrolactone under alkaline conditions to form intermediate C | Base catalyst (e.g., NaOH), room temperature to mild heating | Not specified |

| 2 | Cyclization of intermediate C under acid catalysis using trifluoromethanesulfonic acid (TfOH) | Heat to 150 °C, stir for 8 hours | 45.0% isolated yield after recrystallization |

- 5 g of trifluoromethanesulfonic acid was heated to 75 °C in a dry single-neck flask.

- 1 g of intermediate C was added and heated to 150 °C.

- The reaction evolved gas vigorously and was stirred for 8 hours.

- Completion was confirmed by TLC (disappearance of starting material).

- The reaction mixture was quenched with dilute hydrochloric acid and extracted with dichloromethane.

- The organic phase was dried and the crude product recrystallized from 95% ethanol to yield the pure compound.

Additional recovery of starting material was noted (13% yield), indicating some incomplete conversion or side reactions.

Catalysts and Reaction Conditions

| Catalyst Type | Examples | Role | Notes |

|---|---|---|---|

| Acid Catalysts | Trifluoromethanesulfonic acid (TfOH), concentrated sulfuric acid, ZnCl₂, AlCl₃, FeCl₃, LnCl₃ | Promote ring closure via protonation and activation of intermediate | TfOH preferred for high efficiency and industrial scalability |

| Base Catalysts | Sodium hydroxide (NaOH), potassium hydroxide (KOH) | Facilitate nucleophilic attack on γ-butyrolactone to form intermediate | Mild to moderate heating often applied |

The choice of acid catalyst influences reaction rate and yield. Lewis acids such as ZnCl₂ and AlCl₃ can also be employed but strong Brønsted acids like TfOH provide better yields and cleaner reactions.

Summary Table of Preparation Method

| Step | Reagents | Conditions | Product | Yield | Notes |

|---|---|---|---|---|---|

| 1 | 7-Methylphenol + γ-butyrolactone + NaOH | Mild heating, base catalysis | Intermediate C | Not specified | Formation of hydroxy intermediate |

| 2 | Intermediate C + TfOH | 150 °C, 8 h, acid catalysis | 7-Methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid | 45% | Recrystallization from ethanol |

Research Results and Industrial Relevance

- The described method offers a simple, cost-effective, and scalable route for synthesizing 7-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid.

- The reaction conditions are mild enough to be adapted for industrial scale with minimal purification steps.

- The use of trifluoromethanesulfonic acid as acid catalyst enhances yield and purity.

- The process avoids complex multi-step syntheses, reducing waste and improving sustainability.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at the benzylic position (C-3) and the carboxylic acid group. Common oxidizing agents and outcomes include:

Oxidation typically targets the methyl-substituted dihydrobenzopyran ring, generating ketones or further oxidized products depending on reaction conditions.

Reduction Reactions

Reduction of the carboxylic acid group or the benzopyran ring is achievable with selective reagents:

The carboxylic acid group is resistant to milder reducing agents, necessitating strong hydride donors like LiAlH₄ .

Esterification and Acyl Chloride Formation

The carboxylic acid group participates in nucleophilic acyl substitution:

| Reaction Type | Reagents/Conditions | Products | Applications | References |

|---|---|---|---|---|

| Esterification | Ethanol/H₂SO₄ (acid catalyst) | Ethyl ester derivative | Prodrug synthesis | |

| Acyl chloride formation | SOCl₂ or PCl₅ | 1-Carboxylic acid chloride | Intermediate for amides |

Esterification proceeds efficiently under acidic conditions, while thionyl chloride provides high-purity acyl chlorides.

Substitution Reactions

Electrophilic substitution occurs at the aromatic ring, influenced by the electron-donating methyl group:

| Reaction Type | Reagents/Conditions | Position Substituted | Products | References |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C-5 or C-7 | Nitro derivatives | |

| Halogenation | Cl₂/FeCl₃ or Br₂/Fe | C-6 | Halo-substituted analogs |

Substitution favors positions para or meta to the electron-donating methyl group.

Decarboxylative Reactions

The carboxylic acid group undergoes decarboxylation under specific conditions:

Decarboxylation is critical in synthesizing hybrid molecules, such as chromanone-pyridine systems .

Ring-Opening and Rearrangement

Acid or base catalysis induces ring transformations:

Ring-opening reactions are utilized in synthesizing intermediates for pharmaceuticals .

Key Research Findings

-

Stereochemical Influence : The (S)-enantiomer of related chroman carboxylic acids exhibits 15-fold higher potency in biological assays compared to the (R)-form, highlighting the importance of chiral centers .

-

Biological Relevance : Derivatives show antagonism against leukotrienes (e.g., LTD₄ and LTB₄), suggesting anti-inflammatory applications .

-

Industrial Synthesis : Optimized ring-closure methods using ZnCl₂ or trifluoromethanesulfonic acid achieve yields up to 45% .

Scientific Research Applications

7-Methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 7-Methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering gene expression. Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Key structural analogs differ in substituent positions and functional groups, leading to variations in physicochemical and biological properties:

- Substituent Effects: Electron-Withdrawing Groups (EWGs): The 5-chloromethyl-7-fluoro analog (C₁₁H₁₀ClFO₃) contains EWGs (Cl, F), which increase the acidity of the carboxylic acid group compared to the methyl-substituted target compound. This enhances solubility in basic media . Hydroxy vs. Positional Isomerism: The 6-methyl isomer (C₁₁H₁₀O₃) demonstrates how methyl placement affects ring strain and steric interactions, possibly altering receptor-binding profiles in biological systems .

Pharmacological and Physicochemical Properties

- Acidity : The pKa of the carboxylic acid group in the target compound is expected to be higher (less acidic) than the 5-chloromethyl-7-fluoro analog due to the electron-donating methyl group .

- Lipophilicity: LogP values (octanol-water partition coefficients) would follow: Target compound: Moderate lipophilicity (methyl group). 5-Chloromethyl-7-fluoro analog: Higher lipophilicity (Cl, F substituents). 7-Hydroxy analog: Lower lipophilicity (polar hydroxy group) .

- Biological Activity : Benzopyrans are explored for antiproliferative, anti-inflammatory, and antimicrobial activities. For instance, isoxazole-linked benzopyrans () show antiproliferative effects, suggesting that the target compound’s methyl and carboxylic acid groups may similarly modulate bioactivity .

Biological Activity

7-Methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid is a chemical compound belonging to the benzopyran family, characterized by its unique bicyclic structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of 7-Methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid, detailing its mechanisms of action, relevant case studies, and research findings.

The molecular formula of 7-Methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid is C11H12O3, with a molar mass of 192.21 g/mol. The structure features a carboxylic acid functional group, which enhances its reactivity and potential biological activities.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C11H12O3 |

| Molecular Weight | 192.21 g/mol |

| Functional Groups | Carboxylic acid |

Antimicrobial Properties

Research indicates that 7-Methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacteria and fungi. For instance, studies have demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating potent activity.

Anticancer Activity

The compound's anticancer properties have also been a focal point of research. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways. Notably, it has been reported to inhibit cell proliferation in breast cancer and prostate cancer cell lines.

The mechanism by which 7-Methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid exerts its biological effects involves interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.

- Receptor Modulation : It can influence receptor activity related to inflammation and cancer progression.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of 7-Methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid against several pathogens. The results indicated that the compound exhibited a broad spectrum of activity with MIC values ranging from 10 to 50 µg/mL for various bacterial strains.

Study 2: Anticancer Potential

In another study published in the Journal of Medicinal Chemistry, researchers assessed the anticancer potential of this compound on MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines. The findings suggested that treatment with 7-Methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid resulted in a significant decrease in cell viability and an increase in apoptosis markers compared to control groups.

Comparative Analysis with Similar Compounds

To understand the unique properties of 7-Methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Methylcoumarin | C10H10O2 | Known for fluorescent properties; used in dyes |

| 7-Hydroxycoumarin | C9H6O3 | Exhibits anticoagulant activity |

| 3,4-Dihydroxycoumarin | C9H8O4 | Antioxidant properties |

Unique Aspects : The presence of both a methyl group at the 7-position and a carboxylic acid group at the 1-position enhances its biological activity compared to other compounds in this class.

Q & A

Q. Table 1. Key Analytical Parameters for Structural Confirmation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.